molecular formula C10H11IO2 B3228084 Benzenepropanoic acid, 4-iodo-2-methyl- CAS No. 1261621-89-9

Benzenepropanoic acid, 4-iodo-2-methyl-

Cat. No.: B3228084
CAS No.: 1261621-89-9
M. Wt: 290.1 g/mol
InChI Key: ZNNUPOWUVFEQIR-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 4-iodo-2-methyl-, is a substituted aromatic carboxylic acid characterized by a benzene ring with a propanoic acid side chain. The substituents include an iodine atom at the para (4th) position and a methyl group at the ortho (2nd) position relative to the propanoic acid moiety. This compound belongs to a broader class of benzenepropanoic acid derivatives, which are frequently identified in natural extracts and synthetic pathways. For instance, benzenepropanoic acid derivatives with tert-butyl, hydroxyl, or methoxy groups have been isolated from plant sources like Simarouba glauca and E. paniculata, demonstrating antioxidant, antimicrobial, and flavor-enhancing properties .

Properties

IUPAC Name

3-(4-iodo-2-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-7-6-9(11)4-2-8(7)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNNUPOWUVFEQIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 4-iodo-2-methyl- typically involves the iodination of 2-methylbenzenepropanoic acid. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or nitric acid. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of Benzenepropanoic acid, 4-iodo-2-methyl- can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 4-iodo-2-methyl- undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Products include various substituted benzenepropanoic acids depending on the nucleophile used.

    Oxidation: Products include 4-iodo-2-methylbenzoic acid or 4-iodo-2-methylbenzaldehyde.

    Reduction: Products include 4-iodo-2-methylbenzyl alcohol.

Scientific Research Applications

Benzenepropanoic acid, 4-iodo-2-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of more complex molecules through cross-coupling reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 4-iodo-2-methyl- depends on the specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with cellular targets through its aromatic ring and functional groups, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of benzenepropanoic acid derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a detailed comparison of 4-iodo-2-methyl-benzenepropanoic acid with structurally related compounds:

Table 1: Structural and Functional Comparison of Benzenepropanoic Acid Derivatives

Compound Name Substituents (Position) Functional Groups Bioactivity/Applications Key Findings/References
4-Iodo-2-methyl-benzenepropanoic acid I (4), CH₃ (2) Carboxylic acid Potential antifungal/antimicrobial roles Hypothesized based on iodine's role in other antifungal agents
3,5-Bis(tert-butyl)-4-hydroxy-, methyl ester t-Bu (3,5), OH (4), COOCH₃ (side) Ester, phenolic hydroxyl Antioxidant, food preservative 18.55% abundance in E. paniculata extract; inhibits lipid peroxidation
α-Ethyl-4-methoxy-3-(trifluoromethyl)benzyl CF₃ (3), OCH₃ (4), ethyl (α) Chiral center (S/R) Bioactivity varies with chirality S-configuration shows higher enzyme affinity
4-Methoxy-3-(3-methoxypropoxy)-α-isopropyl OCH₃ (4, 3-OCH₂CH₂CH₂OCH₃) Ether, branched alkyl Synthetic intermediate; unconfirmed bioactivity Structural analysis via NMR
3,5-Dimethyl-4-hydroxy-, methyl ester CH₃ (3,5), OH (4), COOCH₃ (side) Ester, phenolic hydroxyl Antimicrobial (Gram-positive bacteria) Detected in S. glauca seeds; 1.68% abundance

Key Comparative Insights

Substituent Effects on Bioactivity: Iodine vs. Hydroxyl Groups: The iodine atom in 4-iodo-2-methyl-benzenepropanoic acid may enhance antifungal activity compared to hydroxylated derivatives (e.g., 3,5-bis(tert-butyl)-4-hydroxy-), which primarily act as antioxidants. Iodine’s electronegativity and larger atomic radius could disrupt microbial cell membranes, as seen in iodine-containing antiseptics . Steric Effects: Bulky substituents like tert-butyl groups (in 3,5-bis(tert-butyl)-4-hydroxy-) reduce reactivity but improve lipid solubility, enhancing membrane penetration for antioxidant activity .

Functional Group Influence: Carboxylic Acid vs. Esters are more lipophilic, facilitating interaction with hydrophobic targets .

Chirality and Stereochemistry: While 4-iodo-2-methyl-benzenepropanoic acid’s stereochemistry is unspecified, analogous compounds (e.g., α-ethyl-4-methoxy-3-trifluoromethyl derivatives) exhibit enantiomer-specific bioactivity. For example, the (S)-enantiomer of a related compound showed 10-fold higher enzyme inhibition than the (R)-form .

Natural vs. Synthetic Occurrence :

  • Halogenated derivatives like the 4-iodo variant are rare in nature and more commonly synthesized, whereas hydroxylated or methoxylated analogs (e.g., 4-hydroxy-3-methoxypropoxy derivatives) are abundant in plant extracts .

Q & A

Q. Key Optimization Parameters :

  • Temperature : Higher temperatures (70–80°C) improve iodination efficiency but may increase side reactions .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance methyl group introduction .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor halogenation kinetics .

Q. Table 1: Synthetic Method Comparison

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
MethylationAlCl₃, CH₃I, DCM, 0°C65–70>90%
IodinationICl, AcOH, 75°C, 12h55–6085–88%
Final PurificationSilica gel, hexane/EtOAc (7:3)>95%

Basic: How do the electronic effects of the iodo and methyl substituents influence reactivity in nucleophilic substitutions?

Answer :
The iodo group (-I) is electron-withdrawing via inductive effects, polarizing the benzene ring and activating positions for electrophilic attacks. Conversely, the methyl group (+I effect) donates electron density, stabilizing intermediates. Together, they create regioselective reactivity:

  • Ortho/para Directors : Methyl directs incoming electrophiles to the para position, while iodine deactivates the ring but enhances leaving-group potential in substitution reactions .
  • Steric Effects : Methyl at position 2 hinders bulky reagents, favoring meta-substitution in some cases .

Methodological Insight : Use Hammett constants (σ) to predict substituent effects:

  • σ(I) = +0.18 (moderate deactivation)
  • σ(CH₃) = -0.17 (activation) .

Basic: What spectroscopic and computational methods are recommended for structural elucidation?

Answer :
Primary Techniques :

NMR :

  • ¹H NMR : Methyl protons appear at δ 2.1–2.3 ppm (singlet), while aromatic protons show splitting patterns dependent on substituent positions .
  • ¹³C NMR : Iodo-substituted carbons resonate at δ 90–100 ppm .

IR Spectroscopy : Carboxylic acid C=O stretch at ~1700 cm⁻¹; C-I stretch at 500–600 cm⁻¹ .

Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 304 (calculated for C₁₀H₁₁IO₂) with characteristic fragments (e.g., loss of COOH at m/z 258) .

Q. Advanced Computational Tools :

  • DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) basis sets to predict vibrational spectra .
  • Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Advanced: How can researchers resolve contradictions in reported biological activities of halogenated benzenepropanoic acids?

Answer :
Discrepancies often arise from:

  • Varied Assay Conditions : pH, solvent, and cell lines impact activity. Standardize assays (e.g., OECD guidelines) .
  • Substituent Positionality : Ortho- vs. para-iodo isomers exhibit divergent bioactivities. Use chiral HPLC to separate stereoisomers .
  • Metabolic Stability : Iodine’s size increases metabolic resistance compared to bromo/chloro analogs. Conduct in vitro microsomal assays .

Case Study : In anticancer screens, 4-iodo-2-methyl derivatives showed IC₅₀ = 12 µM (HeLa cells) vs. 45 µM for non-iodinated analogs, attributed to enhanced DNA intercalation .

Advanced: What strategies mitigate challenges in scaling up synthesis while maintaining purity?

Answer :
Critical Challenges :

  • Byproduct Formation : Iodine’s reactivity generates di-iodinated byproducts. Use stoichiometric control (1.1 eq ICl) .
  • Purification : Traditional column chromatography is impractical at scale. Switch to recrystallization (ethanol/water) or centrifugal partition chromatography .

Q. Process Optimization :

  • Flow Chemistry : Continuous reactors improve heat dissipation during exothermic iodination .
  • In-line Analytics : Implement PAT (Process Analytical Technology) with real-time HPLC monitoring .

Advanced: How can computational models predict the compound’s interactions with biological targets?

Answer :
Steps for Predictive Modeling :

Target Identification : Use databases (PDB, ChEMBL) to select proteins (e.g., cyclooxygenase-2) .

Molecular Docking : Simulate binding poses with AutoDock, scoring interactions (e.g., hydrogen bonds with iodine’s σ-hole) .

MD Simulations : Run 100-ns trajectories (GROMACS) to assess binding stability under physiological conditions .

Validation : Compare predicted IC₅₀ values with in vitro assays. For example, a docking score of -9.2 kcal/mol correlated with experimental IC₅₀ = 18 µM .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzenepropanoic acid, 4-iodo-2-methyl-
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